molecular formula C18H26FNO3 B8391216 1-t-Butoxycarbonyl-4-(4-fluorobenzyloxymethyl)piperidine CAS No. 123855-52-7

1-t-Butoxycarbonyl-4-(4-fluorobenzyloxymethyl)piperidine

Cat. No.: B8391216
CAS No.: 123855-52-7
M. Wt: 323.4 g/mol
InChI Key: IIZRWCVJYCSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-t-Butoxycarbonyl-4-(4-fluorobenzyloxymethyl)piperidine is a useful research compound. Its molecular formula is C18H26FNO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

123855-52-7

Molecular Formula

C18H26FNO3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methoxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3

InChI Key

IIZRWCVJYCSMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.75 g (6.02 mmol) of 4-fluorobenzylbromide and 0.58 g (2.7 mmol) of 1-t-butoxycarbonyl-4-hydroxymethylpiperidine in 5 mL of THF was added 0.136 g (5.4 mmol) of NaH in 3 portions over 30 min. After 3.5 h, 50 mL of H2O was added to the reaction mixture and it was extracted with ethyl acetate. The combined organic fractions were washed with sat'd Nacl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl aceate, 4:1) to give 0.84 g of the title compound.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0.136 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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